molecular formula C3H3F2N3 B2601747 2-(Difluoromethyl)-2H-1,2,3-triazole CAS No. 2137545-73-2

2-(Difluoromethyl)-2H-1,2,3-triazole

Cat. No.: B2601747
CAS No.: 2137545-73-2
M. Wt: 119.075
InChI Key: OYAYUWMZTQIGRV-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-2H-1,2,3-triazole is a compound of significant interest in the field of organic chemistry due to its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of triazole precursors using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific reaction conditions . The reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-2H-1,2,3-triazole may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions include difluoromethyl-substituted triazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(Difluoromethyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethyl)-2H-1,2,3-triazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects.

Properties

IUPAC Name

2-(difluoromethyl)triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F2N3/c4-3(5)8-6-1-2-7-8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAYUWMZTQIGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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